1-溴-4-(溴甲基)萘

描述

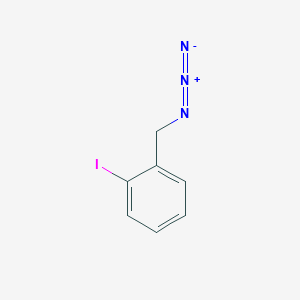

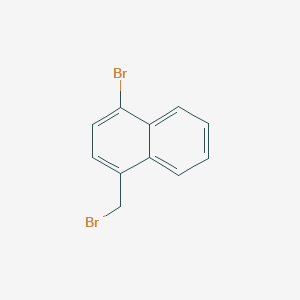

1-Bromo-4-(bromomethyl)naphthalene (BBAN) is a compound of interest due to its potential applications in various fields of chemistry. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, which has been modified by the addition of bromine atoms at specific positions on the naphthalene ring system. This compound serves as a key intermediate in the synthesis of various chemical entities and has been explored for its unique properties and reactivity .

Synthesis Analysis

The synthesis of BBAN has been described as involving the addition of bromine atoms to the naphthalene core. The process of synthesizing such brominated naphthalenes can involve different strategies, such as the oxidative self-coupling of N,N-dialkylanilines using naphthalene-1,8-diylbis(diphenylmethylium) derived from 1,8-dibromonaphthalene , or the CuCN-mediated cascade cyclization of 4-(2-bromophenyl)-2-butenoates to form substituted naphthalene amino esters . These methods highlight the versatility of brominated naphthalenes as intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of BBAN and related brominated naphthalenes can exhibit interesting features. For instance, octakis(bromomethyl)naphthalene has been found to adopt a chiral conformation in its crystal structure, with a helical central naphthalene core . The presence of bromomethyl groups can induce significant distortions in the naphthalene ring, as observed in various derivatives . These structural peculiarities can influence the reactivity and physical properties of the compounds.

Chemical Reactions Analysis

BBAN and similar brominated naphthalenes participate in a variety of chemical reactions. For example, BBAN itself is a thiol-reactive phosphorescent probe, indicating its potential in forming covalent bonds with sulfur-containing compounds . Bromine-mediated cyclization reactions have been employed to construct naphthalene motifs from diynes . Additionally, the unique reactivity of 2,6-bis(bromomethyl)naphthalene as a DNA crosslinking molecule has been noted, which underscores the diverse chemical behavior of brominated naphthalenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of BBAN are influenced by its molecular structure. The compound exhibits strong structured phosphorescence emission, which is indicative of an efficient intersystem crossing mechanism . The presence of bromine atoms can also affect the acidity, solubility, and optical properties of naphthalene derivatives, as seen in the case of substituted heterocyclic naphthalene diimides . The introduction of substituents can lead to changes in absorption and emission wavelengths, as well as solubility and fluorescence efficiency .

科学研究应用

合成应用

1-溴-4-(溴甲基)萘是在各种合成应用中使用的化合物。例如,它参与了溴取代萘二酐衍生物的选择性合成,这些衍生物是合成核取代1,4,5,8-萘二亚胺(cNDIs)的重要前体。这些cNDIs在材料和超分子化学等领域有广泛的应用(Ping, 2012)。此外,它还用于合成4-(1-萘基)苯硼酸,展示了它在合成复杂有机分子中的实用性(Yao-bing, 2010)。

化学和物理性质

对1-溴-4-(溴甲基)萘衍生物的化学和物理性质的研究揭示了它们的分子结构和行为。例如,对各种衍生物的X射线晶体学和动态核磁共振谱学研究显示固态中萘核严重扭曲,这对于理解它们的化学行为是重要的(Ashton et al., 1993)。另一项研究关注八溴甲基萘的晶体结构和旋转障碍,为了解这类分子的稳定性和构象特性提供了见解(Simaan et al., 2003)。

光化学和光谱学

1-溴-4-(溴甲基)萘已在光化学和光谱学领域中使用。例如,其衍生物1-溴-4-(溴乙酰基)萘(BBAN)已被合成并用作巯基反应性磷光探针。BBAN的光谱特性,如吸收和发射性质,对溶剂效应敏感,并且在研究生物分子复合物方面很有用(Marriott et al., 1994)。

有机化学中的应用

该化合物在有机化学中也是至关重要的,用于构建复杂的分子结构。例如,它已被用于与非羰基铁反应形成三亚甲基甲烷铁羰基配合物,突显了它在形成专门的有机化合物中的作用(Kritskaya et al., 1971)。

安全和危害

作用机制

Target of Action

Brominated compounds like this are often used in organic synthesis, particularly in cross-coupling reactions .

Mode of Action

1-Bromo-4-(bromomethyl)naphthalene likely interacts with its targets through a mechanism similar to other brominated compounds. For instance, in the Suzuki–Miyaura cross-coupling reaction, boron reagents interact with brominated compounds in the presence of a palladium catalyst . The bromine atoms in 1-Bromo-4-(bromomethyl)naphthalene could potentially be replaced by other groups in such reactions, leading to the formation of new carbon-carbon bonds .

Biochemical Pathways

Brominated compounds are generally involved in various organic reactions, leading to the synthesis of complex organic molecules .

Pharmacokinetics

As a brominated compound, it is likely to have low bioavailability due to its high molecular weight and poor solubility in water .

Result of Action

Brominated compounds are generally used in organic synthesis, and their effects would largely depend on the specific reactions they are involved in .

Action Environment

The action, efficacy, and stability of 1-Bromo-4-(bromomethyl)naphthalene can be influenced by various environmental factors. For instance, the temperature and pressure can affect the rate and yield of the reactions it participates in . Moreover, the presence of other chemicals, such as catalysts or solvents, can also significantly impact its reactivity .

属性

IUPAC Name |

1-bromo-4-(bromomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXASJKBBLIBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80508837 | |

| Record name | 1-Bromo-4-(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(bromomethyl)naphthalene | |

CAS RN |

79996-99-9 | |

| Record name | 1-Bromo-4-(bromomethyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79996-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。